3,5-dimethoxy-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide
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Overview
Description
Chemical Reactions Analysis
The chemical reactions involving “3,5-dimethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” are not specified in the retrieved sources .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, solubility, and more. Unfortunately, the specific physical and chemical properties of “3,5-dimethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” are not available in the retrieved sources .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Compounds with structures similar to "3,5-dimethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide" have been utilized in the synthesis of a variety of heterocyclic compounds. These synthetic processes often aim to create molecules with potential biological activities, leveraging the structural complexity of quinoline and benzamide derivatives. For instance, the synthesis of dimethoxy and trimethoxy benzothieno quinolines involves a series of reactions including photocyclization, chlorination, and dechlorination steps to produce the title compounds with potential for further chemical modifications and biological evaluations (Stuart et al., 1987).
Potential Antitumor Activity
Another area of application is the synthesis of compounds as analogs of potent antitumor benzo[c]phenanthridine alkaloids. By creating various quinoline and quinazoline derivatives, researchers aim to mimic the biological activities of natural products known for their anticancer properties. The synthesis of these analogs involves intricate chemical reactions designed to incorporate specific functional groups that are believed to contribute to their biological activities (Phillips & Castle, 1980).
Ethylene Oligomerization Catalysts
Quinoline derivatives are also explored for their applications in catalysis, such as in the ethylene oligomerization process. Nickel complexes bearing quinoline-based ligands have shown good to high activities in catalyzing the oligomerization of ethylene, indicating the potential of these compounds in industrial applications related to polymer production (Wang, Shen, & Sun, 2009).
Antimicrobial Activity
The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural features with the compound of interest, has been investigated for their growth inhibitory properties against various cancer cell lines. Such studies highlight the potential of these compounds in developing new antimicrobial agents (Deady et al., 2003).
Inhibition of Nitric Oxide Production
Research on new benzamide derivatives from natural sources has led to the discovery of compounds capable of inhibiting nitric oxide production in microglia cells, indicating potential applications in the treatment of inflammatory diseases (Kim et al., 2009).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3,5-dimethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-13-4-5-14-9-15(21(25)23-19(14)8-13)6-7-22-20(24)16-10-17(26-2)12-18(11-16)27-3/h4-5,8-12H,6-7H2,1-3H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRPPUZHKGNJIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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